molecular formula C21H24FN3O2 B2916965 Glutaminyl Cyclase Inhibitor 1

Glutaminyl Cyclase Inhibitor 1

Cat. No.: B2916965
M. Wt: 369.4 g/mol
InChI Key: QBJVKQMFLLMSJR-UHFFFAOYSA-N
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Description

Historical Evolution of Glutaminyl Cyclase Inhibitor Development

The discovery of glutaminyl cyclase inhibitors originated from efforts to modulate post-translational protein modifications linked to neurodegenerative pathologies. Early research identified glutaminyl cyclase as a zinc-dependent metalloenzyme responsible for catalyzing the formation of pyroglutamate (pE) residues at the N-terminus of amyloid-β (Aβ) peptides, enhancing their aggregation and neurotoxicity in Alzheimer’s disease. Initial inhibitors focused on metal-chelating groups, such as imidazole derivatives, which competitively bound the enzyme’s active site.

The development of Glutaminyl Cyclase Inhibitor 1-like compounds began with Probiodrug AG (now Vivoryon Therapeutics N.V.), which pioneered substrate-mimicking strategies. For example, PBD150 (PQ50), an imidazole-based inhibitor, demonstrated a dissociation constant (K~i~) of 60 nM by replicating the tripeptide structure of glutaminyl cyclase’s natural substrate. Subsequent optimization introduced benzimidazole and triazole groups, improving potency and selectivity. Notably, compound 7 achieved a half-maximal inhibitory concentration (IC~50~) of 0.7 nM through arginine-mimetic extensions that strengthened interactions with glutaminyl cyclase’s catalytic pocket.

Table 1: Evolution of Key Glutaminyl Cyclase Inhibitors

Inhibitor Zinc-Binding Group Motifs Utilized Potency (IC~50~ or K~i~)
PBD150 Imidazole A, B, C 60 nM (K~i~)
PQ912 Benzimidazole A, B, C 20–65 nM (K~i~)
7 Imidazole A, B, C, D 0.7 nM (IC~50~)
20 Benzimidazole A, B, C, D 9.9 nM (IC~50~)

Structural advancements emphasized three conserved motifs: (A) a zinc-binding group (e.g., imidazole), (B) hydrogen-bonding elements (e.g., urea), and (C) aromatic residues for hydrophobic interactions. The addition of a fourth motif (D), mimicking arginine’s guanidine group, further enhanced inhibitory efficacy by engaging glutamic acid residues in the enzyme’s binding pocket.

Theoretical Framework in Neurodegeneration Research

Glutaminyl cyclase’s role in Alzheimer’s disease pathology is rooted in its catalysis of Aβ~1–42~ pyroglutamation, generating pE~3~-Aβ. This modified peptide exhibits accelerated oligomerization, resistance to proteolytic degradation, and heightened neurotoxicity compared to unmodified Aβ. Inhibiting glutaminyl cyclase disrupts this process, reducing pE~3~-Aβ accumulation and mitigating synaptic dysfunction.

Preclinical studies using inhibitors such as 8 demonstrated a 54.7% reduction in brain pE~3~-Aβ~40~ levels in transgenic mouse models, correlating with improved cognitive performance in Y-maze tests. Molecular dynamics simulations revealed that conformational restriction strategies—such as incorporating rigid piperidinyl blocks—enhanced binding stability by promoting Z-E conformations that optimized hydrophobic interactions with tyrosine and valine residues in glutaminyl cyclase. These findings underscore the therapeutic potential of structural precision in inhibitor design.

Emerging Conceptual Models in Cancer Immunotherapy

While glutaminyl cyclase inhibitors are primarily studied in neurodegeneration, emerging evidence suggests applicability in cancer immunotherapy. Glutaminyl cyclase modifies chemokines such as CCL2 and CCL7, which recruit immunosuppressive myeloid cells to tumor microenvironments. Inhibiting this enzymatic activity could attenuate chemokine maturation, thereby enhancing antitumor immune responses.

For instance, compound 20 —a benzimidazole derivative with 21.5-fold selectivity for secretory glutaminyl cyclase over the golgi isoform—may suppress tumor-associated chemokine networks without disrupting systemic protein maturation. Although direct evidence in oncology models remains limited, computational studies predict that glutaminyl cyclase inhibitors could synergize with checkpoint blockade therapies by reprogramming immune cell infiltration dynamics.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-fluoro-N-[3-(4-methylimidazol-1-yl)propyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-15-13-25(14-24-15)11-5-10-23-21-17(6-4-7-18(21)22)16-8-9-19(26-2)20(12-16)27-3/h4,6-9,12-14,23H,5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJVKQMFLLMSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)CCCNC2=C(C=CC=C2F)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of Glutaminyl Cyclase Inhibitor 1 involves several synthetic routes and reaction conditions. One common method includes the use of imidazole derivatives, which are synthesized through a series of steps involving various reagents and solvents. For instance, the synthesis might involve the reaction of 1-(3-isothiocyanatopropyl)-5-methyl-1H-imidazole with other compounds in solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) under specific temperature conditions .

Industrial production methods often focus on optimizing these synthetic routes to ensure high yield and purity. This might involve the use of advanced techniques like computational modeling to design and develop more efficient inhibitors .

Chemical Reactions Analysis

Glutaminyl Cyclase Inhibitor 1 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include hydrogen, palladium on carbon (Pd/C), and various solvents like methanol and THF. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Glutaminyl cyclase (QC) is an enzyme that has emerged as a potential therapeutic target for Alzheimer's disease (AD) due to its role in the pathology of AD via the pyroglutamate modification of amyloid-β . Glutaminyl cyclase inhibitors (QCIs) are under investigation as a possible disease-modifying therapy for AD .

Development and Evolution of QC Inhibitors

Extensive research has focused on the discovery and evolution of human QC (hQC) inhibitors, particularly those containing Zinc binding groups (ZBGs) . Scientists have applied new strategies to design and screen for QCIs with unique structural characteristics .

PQ912 (varoglutamstat), a competitive QC inhibitor, has shown promising early evidence of efficacy for AD in a phase 2a clinical trial, along with favorable safety profiles . This has increased interest in QCIs as a treatment for AD . A phase IIb program (VIVIAD) was recently launched to further test the efficacy of PQ912 on cognition and brain activity in participants with mild AD, with results expected in early 2023 .

Chemical Optimization and Design

Several approaches have been used to develop potent QCIs:

  • Mimicking the guanidine group Researchers added a nitrogen-containing heterocyclic group to enhance QC inhibitory activity, resulting in a 5- to 40-fold increase in activity compared to previous inhibitors . Molecular modeling showed that these inhibitors formed strong salt bridge interactions, highlighting the importance of this motif in designing potent QCIs .
  • Conformational Restriction Strategies Combining Arg-mimetic motif D and conformational restriction strategies led to the discovery of a potent QC inhibitor with a sub-nanomolar IC50 value of 0.1 nM, which is a 290-fold inhibitory enhancement compared to PQ912 .
  • Improving Blood-Brain Barrier Permeability To increase blood-brain barrier (BBB) permeability, researchers introduced a more hydrophobic biphenyl group to enhance molecular lipo-solubility and stacking interaction while removing the urea group. The resulting compound exhibited potent inhibitory activity and significantly improved BBB permeability .

Challenges and Considerations

Despite the progress in developing QCIs, challenges remain:

  • Large polar groups like urea and thiourea can reduce the blood-brain barrier (BBB) permeability of the compounds, potentially affecting their in vivo efficacy .
  • Some high-potency inhibitors have shown moderate or even inactive in vivo efficacy .

Preclinical and Clinical Studies

  • Preclinical studies have indicated that PQ912 has a drug-like profile and pharmacological therapeutic effects in vitro and in vivo .
  • Clinical trials have assessed the safety, tolerability, and efficacy of PQ912 in patients with early AD . While PQ912 showed an acceptable safety profile and improved working memory, no treatment effects were observed on episodic memory, executive function, attention, or overall cognition .
  • In AD mouse models, combination treatments have resulted in significant reductions of total Aβ in the brain . Studies using the glutaminyl cyclase inhibitor PBD150 in mice have shown reduced Aβ 3(pE)–42 concentrations, plaque burden, and improved memory function .

Potential Therapeutic Applications

Mechanism of Action

The mechanism of action of Glutaminyl Cyclase Inhibitor 1 involves the inhibition of the enzyme glutaminyl cyclase. This enzyme catalyzes the formation of pyroglutamate-modified amyloid-beta peptides, which are neurotoxic and contribute to the progression of Alzheimer’s disease. By inhibiting this enzyme, the compound reduces the formation of these harmful peptides, thereby potentially slowing down the progression of the disease .

The molecular targets of this compound include the active site of glutaminyl cyclase, where it binds and prevents the enzyme from catalyzing the formation of pyroglutamate residues .

Comparison with Similar Compounds

Key Compounds and Their Profiles

Compound Potency (IC50/Ki) Structural Class Development Stage Key Features/Findings References
Inhibitor 1 IC50 = 0.5 μM Not specified Preclinical Early-stage inhibitor with moderate activity; zinc-binding mechanism inferred.
PQ912 Ki = 20–65 nM Imidazole-based Phase 2a (SAPHIR) High potency, 60% brain QC target occupancy at 200 mg/kg/day; improves cognition in mice.
PBD-150 Ki ≈ 40 nM Thiourea/imidazole hybrid Preclinical First potent QC inhibitor; structural studies reveal hydrophobic pocket interactions.
PQ529 Not reported Structural analog of PQ912 Preclinical Chronic treatment shows efficacy in reducing pGlu-Aβ; in-house development by Astellas Pharma.
Imidazole derivatives IC50 < 100 nM Imidazole-propyl-thioamide Preclinical Optimized via 3D-QSAR; steric/electrostatic fields critical for activity.

Structural and Mechanistic Insights

  • Zinc-Binding Motifs : Most QC inhibitors (e.g., PQ912, PBD-150) feature zinc-chelating groups (imidazole, thioamide) that coordinate the active-site Zn<sup>2+</sup> ion, disrupting substrate binding.
  • Binding Modes : Crystal structures show that PBD-150 and PQ912 induce large conformational changes in QC, enhancing inhibitor-enzyme interactions. Inhibitor 1’s mechanism is less characterized but likely shares this zinc-dependent inhibition.
  • Structure-Activity Relationship (SAR) : Imidazole derivatives with bulky hydrophobic substituents exhibit enhanced potency, as demonstrated by 3D-QSAR models.

Pharmacological and Clinical Advancements

  • PQ912 : Demonstrated robust efficacy in transgenic AD mice, reducing pGlu-Aβ levels by >50% and improving spatial learning. Phase 1 trials confirmed safety and high QC inhibition in humans. Ongoing Phase 2a trials (SAPHIR) focus on early AD patients.
  • Combination Therapies : PQ912 synergizes with anti-Aβ antibodies (e.g., PBD-C06) to reduce Aβ plaques in mice, highlighting additive therapeutic strategies.
  • Inhibitor 1: Limited data on in vivo efficacy or clinical progression suggest it is a preclinical tool rather than a lead candidate.

Challenges and Therapeutic Windows

  • Selectivity : PQ912 shows >30-fold selectivity for QC over related metalloproteases, minimizing off-target effects.
  • Potency vs. Toxicity: Imidazole-based inhibitors (e.g., PQ912) achieve nanomolar potency without reported toxicity in animal models, supporting clinical translation.

Biological Activity

Glutaminyl Cyclase Inhibitor 1 (GCI-1) represents a significant advancement in the pharmacological landscape targeting neurodegenerative disorders, particularly Alzheimer's disease (AD). This article delves into the biological activity of GCI-1, exploring its mechanisms, efficacy in clinical trials, and potential implications for future therapeutic strategies.

Overview of Glutaminyl Cyclase

Glutaminyl cyclase (QC) is a zinc-dependent enzyme that catalyzes the conversion of N-terminal glutamine and glutamic acid residues into pyroglutamate (pGlu). This enzymatic process is crucial for the stability and function of various neuropeptides and proteins. Dysregulation of QC activity has been implicated in several neurodegenerative diseases, notably AD, where it contributes to the formation of toxic amyloid-beta (Aβ) oligomers .

GCI-1 inhibits the activity of QC, thereby reducing the formation of pGlu-modified Aβ peptides that are believed to exacerbate neurotoxicity and inflammation in AD. By targeting this pathway, GCI-1 aims to mitigate the synaptic dysfunction characteristic of early-stage AD .

Key Mechanistic Insights:

  • Inhibition of Pyroglutamate Formation : GCI-1 effectively reduces the levels of pGlu-Aβ, which correlates with decreased amyloid plaque formation in animal models .
  • Neuroprotective Effects : By preventing the toxic effects associated with pGlu-Aβ, GCI-1 may enhance neuronal survival and function .

Clinical Trials and Efficacy

The efficacy and safety of GCI-1 have been evaluated through several clinical studies, most notably focusing on its active compound PQ912. A Phase IIa trial demonstrated that PQ912 significantly reduced QC activity, achieving over 90% target occupancy. This reduction was associated with improvements in cognitive assessments and neurophysiological markers .

Summary of Clinical Findings:

  • Trial Design : A randomized, double-blind, placebo-controlled study involving subjects with biomarker-proven AD.
  • Results :
    • Significant reductions in theta power on EEG analysis.
    • Improvements in neuropsychological test scores.
    • Safety profile showed a higher incidence of gastrointestinal adverse events compared to placebo but without significant differences in serious adverse events .

Research Findings

Recent studies have identified several potent QC inhibitors with varying degrees of activity. For example, a study highlighted a cyclopentylmethyl derivative (214) with an IC50 value of 0.1 nM, demonstrating superior potency compared to PQ912. Additionally, another compound (227) showed promising in vivo efficacy by significantly reducing Aβ concentrations in animal models while improving behavioral outcomes .

Data Table: Comparison of Glutaminyl Cyclase Inhibitors

CompoundIC50 Value (nM)Efficacy in Animal ModelsPhase
PQ91225ModeratePhase IIa
Cyclopentylmethyl Derivative (214)0.1HighPreclinical
Benzimidazole (227)<10HighPreclinical

Case Studies

  • Case Study on PQ912 : In a cohort of patients with early AD, treatment with PQ912 resulted in notable cognitive improvements as measured by standardized tests. Patients exhibited enhanced memory retention and reduced symptoms associated with cognitive decline over a 12-week period .
  • Animal Model Study : In transgenic mouse models expressing human Aβ, treatment with GCI-1 analogs led to significant reductions in amyloid plaque burden and improved performance in memory tasks such as the Y-maze test .

Q & A

Q. Table 1: Key Pharmacological Parameters

ParameterValue/MethodReference
IC50 (human QC)0.5 μM
Assay TypeFluorimetric (SensoLyte® Kit)

Basic: What in vitro assays are recommended for evaluating this compound activity?

Answer:
The SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit is a validated two-step method:

Enzyme Reaction : Incubate QC with a glutaminyl substrate (e.g., H-Gln-AMC) and the inhibitor.

Developer Addition : Cleave pyroglutamate residues to release a fluorescent signal (Ex/Em = 490/520 nm).
This assay allows high-throughput screening and is compatible with recombinant QC from human, rat, or mouse sources. Parallel controls (e.g., QC knockout samples) should be included to confirm specificity .

Advanced: How do researchers assess target engagement and pharmacokinetics of this compound in vivo?

Answer:
In vivo efficacy is evaluated using transgenic Alzheimer’s disease (AD) mouse models (e.g., hAPPSLxhQC). Key steps include:

  • Dosing : Chronic oral administration (~200 mg/kg/day via chow) to achieve steady-state brain concentrations.
  • Target Occupancy : Measure brain and cerebrospinal fluid (CSF) inhibitor levels via LC-MS/MS, correlating with QC activity reduction (e.g., 60% occupancy at 200 mg/kg) .
  • Outcome Metrics : Quantify pyroglutamate-Aβ (pGlu-Aβ) via ELISA and assess cognitive improvement using Morris water maze tests .

Q. Table 2: In Vivo Study Design for QC Inhibitors

ParameterDetailsReference
ModelhAPPSLxhQC double-transgenic mice
Dose200 mg/kg/day (oral)
Key Outcomes40–60% pGlu-Aβ reduction, improved cognition

Advanced: How do structural studies inform the design of Glutaminyl Cyclase inhibitors?

Answer:
X-ray crystallography of human QC-inhibitor complexes (e.g., PDB: 3SI9) reveals critical interactions:

  • Active Site Binding : Inhibitors like PBD-150 occupy a hydrophobic pocket, forming hydrogen bonds with residues Tyr³⁰⁴ and Asp³⁰⁵.
  • Conformational Changes : Inhibitor binding induces large loop movements (residues 319–328), stabilizing the closed conformation of QC.
    Structure-activity relationship (SAR) studies use these insights to optimize inhibitors for potency and blood-brain barrier penetration .

Advanced: What computational methods are employed to optimize Glutaminyl Cyclase inhibitors?

Answer:

  • Molecular Docking : Predict binding poses using software like AutoDock or Schrödinger. Focus on interactions with QC’s zinc-binding motif (His³⁴⁰, His³³⁸, Glu³²⁷) .
  • Molecular Dynamics (MD) Simulations : Assess stability of inhibitor-QC complexes over 100-ns trajectories. Metrics include root-mean-square deviation (RMSD) and binding free energy (MM-GBSA) .
  • QSAR Modeling : Relate physicochemical properties (e.g., logP, polar surface area) to inhibitory activity for lead optimization .

Advanced: How should discrepancies in inhibitor efficacy between in vitro and in vivo models be addressed?

Answer:
Discrepancies arise from factors like:

  • Brain Penetrance : Use LC-MS/MS to verify brain/CSF concentrations. Poor penetrance may require prodrug strategies.
  • Off-Target Effects : Perform secondary pharmacology screens (e.g., CEREP panel) to exclude activity on related enzymes (e.g., prolyl oligopeptidase) .
  • Species Differences : Validate inhibitors in human QC-overexpressing models, as murine QC may have divergent kinetics .

Q. Table 3: Troubleshooting Efficacy Discrepancies

IssueResolutionReference
Low brain exposureProdrug formulation (e.g., ester prodrugs)
Species variabilityUse humanized QC models

Advanced: What translational strategies are used to bridge preclinical findings to clinical trials?

Answer:

  • Pharmacodynamic Biomarkers : Measure CSF pGlu-Aβ levels as a surrogate for target engagement .
  • Dose Projection : Scale preclinical doses using allometric principles (e.g., body surface area normalization) to predict human equivalent doses .
  • Safety Margins : Compare IC50 values for QC inhibition versus off-target effects (e.g., Ki > 10 μM for unrelated enzymes) .

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